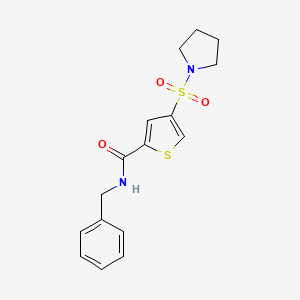![molecular formula C13H15N3O2 B5584444 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5584444.png)
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Direcciones Futuras
The future directions for the research on “N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide” and other oxadiazoles could involve further exploration of their potential biological activities and mechanisms of action. There is also potential for further refinement of the synthetic strategies for these compounds .
Mecanismo De Acción
Target of Action
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a compound that contains a 1,2,4-oxadiazole moiety . Compounds with this moiety have been synthesized as anti-infective agents, showing anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often microbial proteins essential for the survival and virulence of the pathogens .
Mode of Action
1,2,4-oxadiazole derivatives have been studied for their interaction with microbial proteins . They may inhibit the function of these proteins, leading to the death of the pathogen .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways essential for the survival and replication of pathogens .
Pharmacokinetics
1,2,4-oxadiazole derivatives are known for their good hydrolytic and metabolic stability , which could potentially enhance their bioavailability.
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may lead to the inhibition of microbial growth and replication, thereby exerting its anti-infective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups and can yield structurally diverse substituted anilines.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like hydrogen gas or metal hydrides, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse oxadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: Oxadiazole derivatives are known for their pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.
Materials Science: These compounds are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The oxadiazole ring can serve as a versatile building block for the synthesis of more complex molecules.
Comparación Con Compuestos Similares
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can be compared with other oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the 1,2,4-oxadiazole core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of the oxadiazole scaffold.
Propiedades
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-11(17)14-9(2)13-15-12(16-18-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSJATUITSNUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5584375.png)

![N-[4-(benzyloxy)phenyl]thiophene-2-carboxamide](/img/structure/B5584406.png)


![2-(2-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5584426.png)





![2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE](/img/structure/B5584491.png)
